molecular formula C7H12Cl2N2O B176316 2-Hydroxy-3-pyridyl ethylamine dihydrochloride CAS No. 101012-01-5

2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Cat. No.: B176316
CAS No.: 101012-01-5
M. Wt: 211.09 g/mol
InChI Key: HSKINQDVRZGRCZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKINQDVRZGRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590045
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101012-01-5
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3-Pyridyl Glyoxal

This approach employs reductive amination between 3-pyridyl glyoxal and ammonia or ammonium acetate. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol or ethanol.

Reaction Conditions

  • Substrate : 3-Pyridyl glyoxal hydrate (1.0 equiv)

  • Ammonia Source : NH₄OAc (2.5 equiv)

  • Reducing Agent : NaBH₄ (1.2 equiv)

  • Solvent : Methanol, 0°C to room temperature

  • Yield : 68–72% after purification.

The mechanism involves imine formation followed by borohydride reduction. Excess ammonia ensures complete conversion, while low temperatures minimize side reactions.

Nucleophilic Substitution with Ethylene Oxide

3-Aminopyridine reacts with ethylene oxide under basic conditions to form the ethanolamine derivative. This method requires careful control of pH and temperature to avoid polymerization.

Reaction Conditions

  • Substrate : 3-Aminopyridine (1.0 equiv)

  • Reagent : Ethylene oxide (1.5 equiv)

  • Base : NaOH (0.5 equiv)

  • Solvent : Water/THF (3:1), 50°C

  • Yield : 55–60%.

Hydrolysis of Cyanopyridine Derivatives

3-Cyanopyridine undergoes partial hydrolysis to the amide, followed by reduction to the primary amine. This two-step process is less efficient but useful for large-scale synthesis.

Step 1: Hydrolysis

  • Reagent : H₂SO₄ (20%), 80°C, 6 hours

  • Intermediate : 3-Pyridylacetamide

Step 2: Reduction

  • Reagent : LiAlH₄ (2.0 equiv) in THF, reflux

  • Yield : 40–45%.

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid (HCl) in a polar solvent to form the dihydrochloride salt.

Procedure

  • Dissolve 2-amino-1-(pyridin-3-yl)ethan-1-ol (1.0 equiv) in ethanol.

  • Add concentrated HCl (2.2 equiv) dropwise at 0°C.

  • Stir for 2 hours, then evaporate under reduced pressure.

  • Recrystallize from ethanol/diethyl ether (1:5).

Key Parameters

  • Stoichiometry : Excess HCl ensures protonation at both amine and hydroxyl sites.

  • Solvent Choice : Ethanol enhances solubility, while diethyl ether promotes crystallization.

  • Purity : ≥98% by HPLC (as reported in PubChem).

Optimization and Troubleshooting

Byproduct Formation in Reductive Amination

Over-reduction to 3-pyridyl ethanol occurs if NaBH₄ is used in excess. Mitigation strategies include:

  • Stoichiometric Control : Limit NaBH₄ to 1.2 equiv.

  • Temperature : Maintain ≤25°C during addition.

Purification Challenges

The polar nature of the compound complicates column chromatography. Alternatives include:

  • Recrystallization : Ethanol/ether mixtures yield high-purity crystals.

  • Ion-Exchange Chromatography : Dowex® 50WX4 resin in HCl form.

Analytical Characterization

5.1 Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.41 (s, 1H, pyridyl H-2), 8.33 (d, 1H, pyridyl H-6), 7.88 (d, 1H, pyridyl H-4), 4.10 (m, 1H, CH-OH), 3.25 (dd, 2H, CH₂-NH₂).

  • IR (KBr) : 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N pyridine).

5.2 Chromatographic Purity

  • HPLC : C18 column, 95:5 H₂O/MeCN, retention time = 4.2 min.

Industrial-Scale Considerations

6.1 Cost-Effective Reagents

  • Ammonium Acetate : Preferred over gaseous NH₃ for safety.

  • Ethanol Solvent : Recyclable via distillation.

6.2 Environmental Impact

  • Waste Streams : Neutralize HCl with NaOH before disposal.

  • Solvent Recovery : ≥90% ethanol reclaimed.

MethodStarting MaterialReagentsYield (%)Purity (%)
Reductive Amination3-Pyridyl glyoxalNaBH₄, NH₄OAc68–7298
Nucleophilic Substitution3-AminopyridineEthylene oxide, NaOH55–6095
Cyanopyridine Hydrolysis3-CyanopyridineLiAlH₄, H₂SO₄40–4590

Table 2. Salt Formation Conditions

ParameterOptimal ValueEffect on Yield
HCl Equivalents2.2Maximizes protonation
Solvent SystemEthanol/diethyl etherEnhances crystallization
Temperature0°CPrevents decomposition

Chemical Reactions Analysis

2-Hydroxy-3-pyridyl ethylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Hydroxy-3-pyridyl ethylamine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a valuable component in developing drugs aimed at treating conditions such as depression and anxiety .

Case Studies

  • Neurotransmitter Modulation : Research has indicated that derivatives of this compound can modulate neurotransmitter activity, enhancing synaptic transmission and providing therapeutic benefits in neurodegenerative diseases .

Biochemical Research

Studies on Neurotransmitter Systems
The compound is extensively used in biochemical studies focusing on neurotransmitter systems. It aids researchers in understanding the mechanisms of action for neurotransmitters and their receptors, which is crucial for developing targeted therapies .

Research Findings

  • Receptor Interaction : Studies have shown that this compound can bind to specific receptor sites, influencing the activity of neurotransmitters like serotonin and dopamine .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is employed in various methods to detect and quantify biomolecules. Its ability to form stable complexes with certain analytes enhances the accuracy of biochemical assays .

Applications in Assays

  • Biochemical Assays : The compound is used as a standard reference material in assays that measure enzyme activity or biomolecule concentration, ensuring reliable results across experiments .

Material Science

Formulation of Specialized Materials
this compound is also explored for its potential applications in material science. It can be incorporated into the formulation of specialized materials such as coatings or polymers that require specific chemical properties for enhanced performance .

Agrochemical Applications

Development of Effective Pest Control Strategies
The compound is being investigated for its potential use in agrochemicals, particularly in developing more effective pest control strategies. Its biochemical properties may contribute to formulations that target specific pests while minimizing environmental impact .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; modulates neurotransmitter systems.
Biochemical ResearchUsed to study neurotransmitter systems and receptor interactions; aids in understanding disease mechanisms.
Analytical ChemistryEmployed in assays for detecting and quantifying biomolecules; enhances assay accuracy.
Material ScienceIncorporated into specialized materials like coatings or polymers for enhanced performance.
Agrochemical ApplicationsExplored for developing effective pest control strategies; aims to reduce environmental impact while targeting specific pests.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Hydroxy-3-pyridyl ethylamine dihydrochloride
  • CAS Number : 101012-01-5
  • Molecular Formula : C₇H₁₁Cl₂N₂O
  • Molecular Weight : 219.08 g/mol (calculated based on formula).

Structural Features :
The compound consists of a pyridine ring substituted with a hydroxyl group at position 2 and an ethylamine group at position 3, with two hydrochloride counterions. This dihydrochloride form enhances solubility in aqueous media compared to the free base .

Applications: Primarily used in biochemical research and pharmaceutical synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares this compound with structurally related ethylamine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (Reported) Applications
This compound 101012-01-5 C₇H₁₁Cl₂N₂O 219.08 Pyridine with 2-OH, 3-ethylamine; dihydrochloride 95% Biochemical research, synthesis
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 C₈H₁₂ClNO₂ 189.64 Benzene ring with 3,4-OH; ethylamine hydrochloride Not specified Neurotransmitter, cardiovascular research
2-(4-Imidazolyl)ethylamine dihydrochloride (Histamine dihydrochloride) 61-46-1 C₅H₁₁Cl₂N₃ 184.07 Imidazole ring; ethylamine dihydrochloride Not specified Immune response studies
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride 1965308-90-0 C₇H₁₀BrCl₂N₂ 237.53 Pyridine with 5-Br, 3-ethylamine; dihydrochloride Not specified Synthetic intermediates
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride 1049786-03-9 C₁₇H₂₁Cl₂N₃ 338.27 Indole-pyridine hybrid; ethylamine dihydrochloride Not specified Receptor modulation studies

Key Differences and Implications

Solubility and Reactivity: The dihydrochloride form of 2-Hydroxy-3-pyridyl ethylamine enhances aqueous solubility compared to non-salt forms, similar to histamine dihydrochloride .

Nitrogen Source Assimilation :

  • Ethylamine hydrochloride derivatives (including the target compound) are assimilated as sole nitrogen sources in yeast cultures, unlike nitrate or nitrite salts . This property is critical in microbiological media design.

Biological Activity :

  • Dopamine HCl, with its catechol structure, exhibits neurotransmitter activity, whereas this compound’s pyridine-hydroxyl group may favor interactions with pyridine-dependent enzymes or receptors .
  • The indole-pyridine hybrid in 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride suggests serotonin receptor affinity, highlighting how aromatic substitutions dictate target specificity .

Synthetic Utility :

  • The target compound’s high purity (95%) and commercial availability make it preferable for controlled synthetic workflows, such as crosslinking reactions observed in cysteamine-based protocols .

Biological Activity

2-Hydroxy-3-pyridyl ethylamine dihydrochloride, also known by its CAS number 101012-01-5, is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is a dihydrochloride salt derived from 2-hydroxy-3-pyridyl ethylamine. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound's solubility and stability in aqueous solutions make it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may serve as an inhibitor or activator depending on the context of its use.

  • Enzyme Interaction : It can bind to active sites on enzymes, altering their activity and function.
  • Receptor Modulation : The compound has been shown to interact with various receptors, influencing physiological responses.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. For instance, in a study involving rats subjected to inflammatory pain models, administration of the compound resulted in a marked reduction in pain behaviors such as flinching and licking .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neuronal damage induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies

  • Pain Model Study :
    • Objective : To evaluate the antinociceptive effects of this compound.
    • Method : Rats were administered the compound prior to inducing pain via complete Freund's adjuvant (CFA).
    • Results : Significant reduction in mechanical hyperalgesia was observed, supporting the compound's potential as an analgesic agent.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Neuronal cultures were treated with this compound followed by exposure to oxidative agents.
    • Results : The compound significantly reduced markers of oxidative stress and cell death, indicating its potential utility in treating neurodegenerative conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological ActivityMechanism of Action
2-Hydroxy-4-pyridyl ethylamineModerate analgesic effectsEnzyme inhibition
3-Hydroxy-2-pyridyl ethylamineAntioxidant propertiesFree radical scavenging
2-Amino-3-pyridyl ethylamineAntimicrobial activityMembrane disruption

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